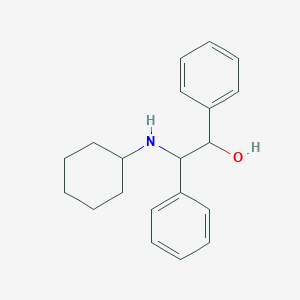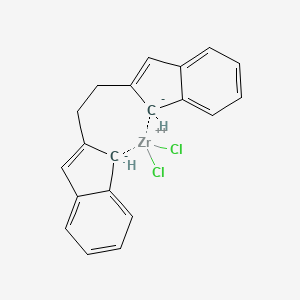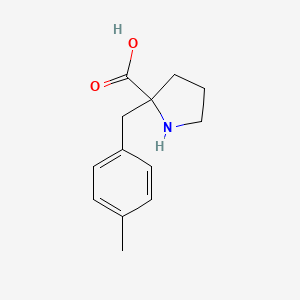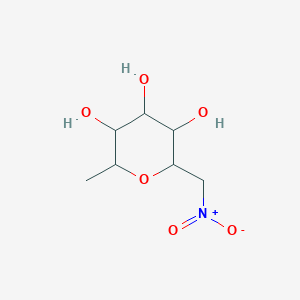
6-O-Trityl-1,2,3,4-tetra-O-benzyl-beta-D-galactopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-O-Trityl-1,2,3,4-tetra-O-benzyl-alpha-D-mannopyranose: is a complex organic compound that belongs to the class of mannopyranosides. It is characterized by the presence of trityl and benzyl protecting groups attached to the mannopyranose ring. This compound is often used in organic synthesis and serves as an intermediate in the preparation of various biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-O-Trityl-1,2,3,4-tetra-O-benzyl-alpha-D-mannopyranose typically involves the protection of the hydroxyl groups of mannopyranose. The process begins with the selective protection of the 6-hydroxyl group using a trityl group. This is followed by the benzylation of the remaining hydroxyl groups. The reaction conditions often involve the use of benzyl chloride and a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl groups, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the trityl group, converting it back to the hydroxyl group.
Substitution: The benzyl groups can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Benzyl chloride and sodium hydride in dimethylformamide are used for benzylation reactions.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Deprotected mannopyranose derivatives.
Substitution: Various substituted mannopyranose derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 6-O-Trityl-1,2,3,4-tetra-O-benzyl-alpha-D-mannopyranose is widely used as an intermediate in the synthesis of complex carbohydrates and glycosylation reactions. It serves as a building block for the preparation of oligosaccharides and glycoconjugates.
Biology: In biological research, this compound is used to study carbohydrate-protein interactions and the role of mannopyranosides in cellular processes. It is also employed in the synthesis of glycosylated natural products and analogs.
Medicine: The compound is utilized in the development of glycosylated drugs and prodrugs. Its derivatives are investigated for their potential therapeutic applications, including antiviral and anticancer activities.
Industry: In the industrial sector, 6-O-Trityl-1,2,3,4-tetra-O-benzyl-alpha-D-mannopyranose is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Wirkmechanismus
The mechanism of action of 6-O-Trityl-1,2,3,4-tetra-O-benzyl-alpha-D-mannopyranose primarily involves its role as a protecting group in organic synthesis. The trityl and benzyl groups protect the hydroxyl functionalities of the mannopyranose ring, allowing selective reactions to occur at other positions. This selective protection is crucial for the stepwise synthesis of complex molecules.
Vergleich Mit ähnlichen Verbindungen
- 2,3,4,6-Tetra-O-benzyl-alpha-D-mannopyranose
- 6-O-Trityl-1,2,3,4-tetra-O-benzoyl-alpha-D-mannopyranose
- 1,2,3,4,6-Penta-O-benzyl-D-mannopyranose
Comparison: 6-O-Trityl-1,2,3,4-tetra-O-benzyl-alpha-D-mannopyranose is unique due to the presence of both trityl and benzyl protecting groups. This combination provides a higher degree of selectivity and stability in synthetic reactions compared to compounds with only benzyl or trityl groups. The trityl group offers robust protection for the 6-hydroxyl group, while the benzyl groups protect the remaining hydroxyl functionalities, making it a versatile intermediate in complex carbohydrate synthesis.
Eigenschaften
IUPAC Name |
2,3,4,5-tetrakis(phenylmethoxy)-6-(trityloxymethyl)oxane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H50O6/c1-8-22-41(23-9-1)36-54-49-48(40-58-53(45-30-16-5-17-31-45,46-32-18-6-19-33-46)47-34-20-7-21-35-47)59-52(57-39-44-28-14-4-15-29-44)51(56-38-43-26-12-3-13-27-43)50(49)55-37-42-24-10-2-11-25-42/h1-35,48-52H,36-40H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEFKLSXFOMSCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(OC(C(C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)COC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H50O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
783.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(10a-Methoxy-7-methyl-4,6,6a,8,9,10-hexahydroindolo[4,3-fg]quinolin-9-yl)methyl 5-bromopyridine-3-carboxylate](/img/structure/B12321172.png)


![2-Phenyl-hexahydro-pyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12321188.png)





![5-(Furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14,16-trioxapentacyclo[10.3.2.02,11.03,8.013,15]heptadec-8-ene-7,17-dione](/img/structure/B12321220.png)
![[(S)-(-)-5,5'-Bis(diphenylphosphino)-4,4'-bi-1,3-benzodioxole][4-cyano-3-nitrobenzenecarboxylato][1,2,3-eta-2-propenyl]iridium(III)](/img/structure/B12321225.png)
![6-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B12321232.png)
![3-[4-(2,6-Dioxo-1,3-dipropylpurin-3-ium-8-yl)-1-bicyclo[2.2.2]octanyl]propanoic acid](/img/structure/B12321233.png)
